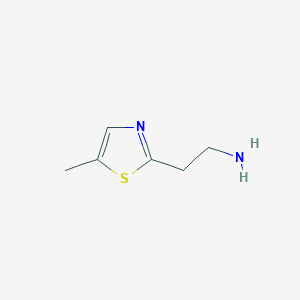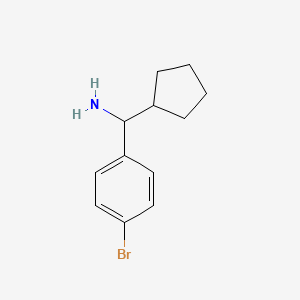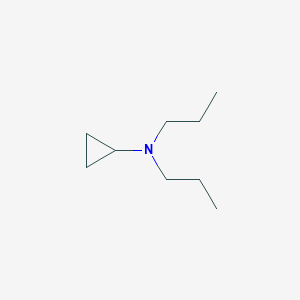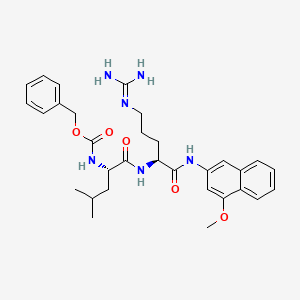
2-(5-Méthyl-1,3-thiazol-2-yl)éthan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as thiazolyl-1,2,3-triazolyl-alcohol derivatives, involves a click reaction of 2-azido-1- (4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .Applications De Recherche Scientifique
Activités pharmaceutiques et biologiques
Les thiazoles et leurs dérivés ont été trouvés pour présenter une large gamme d'activités pharmaceutiques et biologiques . Ceux-ci incluent des activités antimicrobiennes (sulfazole), antirétrovirales (ritonavir), antifongiques (abafungin), anticancéreuses (tiazofurine), antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices .
Applications agrochimiques
Les thiazoles sont utilisés dans diverses applications agrochimiques . Ils sont utilisés dans la synthèse de pesticides et autres produits agrochimiques en raison de leur activité biologique.
Applications industrielles
Dans le secteur industriel, les thiazoles sont utilisés dans la production du caoutchouc et d'autres matériaux . Ils jouent un rôle crucial dans le processus de vulcanisation du caoutchouc .
Sensibilisateurs photographiques
Les thiazoles sont utilisés comme sensibilisateurs photographiques . Ils améliorent la sensibilité des films et papiers photographiques à la lumière, améliorant ainsi la qualité de l'image.
Propriétés antioxydantes
Les dérivés du thiazole ont été trouvés pour présenter des propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres nocifs dans le corps, prévenant ainsi le stress oxydatif et les maladies associées.
Activités antibactériennes
Les composés thiazoliques ont montré des activités antibactériennes significatives . Ils peuvent inhiber la croissance de diverses bactéries, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.
Molécules médicamenteuses antitumorales ou cytotoxiques
Les thiazoles se retrouvent dans de nombreux composés biologiquement actifs puissants, tels que la tiazofurine, qui est utilisée dans le traitement du cancer . Ils ont été observés pour avoir des activités antitumorales et cytotoxiques .
Interaction avec l'ADN
Certains dérivés du thiazole, comme la voréloxine, se lient à l'ADN et interagissent avec la topoisomérase II, ce qui entraîne des cassures double brin de l'ADN, un arrêt en G2 et finalement, la mort cellulaire . Cette propriété est particulièrement utile dans le développement de médicaments anticancéreux.
Orientations Futures
Compounds containing thiazole rings have shown promise in various areas of medicinal chemistry and drug discovery due to their broad spectrum of biological activities . Therefore, future research could focus on exploring the potential applications of “2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” in these areas.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Molecules containing a thiazole ring, such as 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact interaction of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine could influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Result of Action
Based on the reported biological activities of thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell growth, inflammation, and microbial activity.
Analyse Biochimique
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which may contribute to its biological effects.
Cellular Effects
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . Additionally, the compound may affect the expression of genes related to these pathways, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and cellular processes. Furthermore, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to the compound may lead to adaptive changes in cells, altering their response to the compound over time.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVIMXWAPLQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921145-11-1 | |
| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)

![sodium;3-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfonatopropyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]propane-1-sulfonate](/img/structure/B1648706.png)






![5-(1h-Pyrazol-3-yl)-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1648750.png)
![[1-(4-Ethoxyphenyl)propyl]amine hydrochloride](/img/structure/B1648751.png)